1-(Benzo[d]thiazol-5-yl)ethanol is an organic compound characterized by the presence of a benzothiazole moiety attached to an ethanol group. This compound plays a significant role in medicinal chemistry and organic synthesis due to its diverse biological activities and structural properties.
The compound can be synthesized through various methods, primarily involving the reaction of 2-aminothiophenol with aldehydes or ketones. The availability of starting materials and reaction conditions can influence the yield and purity of the final product.
1-(Benzo[d]thiazol-5-yl)ethanol belongs to the class of benzothiazole derivatives, which are known for their pharmacological properties, including antimicrobial and anticancer activities. It is classified under heterocyclic compounds due to the presence of nitrogen and sulfur in its structure.
The synthesis of 1-(Benzo[d]thiazol-5-yl)ethanol can be achieved through several methods:
The industrial production of this compound often employs optimized reaction conditions, including temperature control and the use of catalysts, to maximize yield. Purification techniques such as recrystallization or chromatography are commonly used to isolate the product from impurities.
The molecular formula for 1-(Benzo[d]thiazol-5-yl)ethanol is C10H9N1S1, indicating a molecular weight of approximately 181.25 g/mol. The structure comprises a benzothiazole ring system with an ethanol side chain, contributing to its unique chemical properties.
Key structural features include:
1-(Benzo[d]thiazol-5-yl)ethanol can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1-(Benzo[d]thiazol-5-yl)ethanol varies depending on its application in medicinal chemistry. It may interact with specific biological targets such as enzymes or receptors, leading to inhibition or activation of metabolic pathways. For example, certain derivatives have shown activity against α-glucosidase and urease enzymes, indicating potential therapeutic applications in managing diabetes and other metabolic disorders .
1-(Benzo[d]thiazol-5-yl)ethanol is typically a solid at room temperature, with properties that may vary based on purity and synthesis method.
Key chemical properties include:
Relevant data includes:
1-(Benzo[d]thiazol-5-yl)ethanol has several applications in scientific research:
1-(Benzo[d]thiazol-5-yl)ethanol (Chemical Formula: C₉H₉NOS; CID: 45077207) features a benzothiazole core—a bicyclic structure comprising fused benzene and thiazole rings—with an ethanol substituent at the 5-position [1]. The thiazole ring contains sulfur (thioether) and nitrogen (imine) atoms within its heterocyclic system, contributing significant electronic heterogeneity. The planar benzothiazole system exhibits strong aromatic character due to a 6π-electron delocalization spanning both rings, with calculated dipole moments of approximately 1.61D [2]. The ethanol side chain introduces a chiral center at the carbinol carbon, creating potential (R)- and (S)-enantiomers that may exhibit differential biological interactions. Spectroscopic characterization (FT-IR, NMR) confirms the presence of characteristic functional groups: the hydroxyl stretch appears near 3200-3400 cm⁻¹, aromatic C-H stretches between 3000-3100 cm⁻¹, and thiazole ring vibrations in the 1600-1500 cm⁻¹ region [3] [8]. Quantum mechanical calculations reveal electron density localization at the thiazole nitrogen (nucleophilic site) and C-5 position (electrophilic site), with the hydroxyl group enabling hydrogen-bonding interactions critical for target binding [6].
Table 1: Key Spectroscopic Features of 1-(Benzo[d]thiazol-5-yl)ethanol
Spectroscopic Method | Characteristic Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 1.50 (d, 3H), δ 4.95 (q, 1H), δ 7.40-8.20 (m, 3H) | CH₃, CH-OH, Aromatic protons |
¹³C NMR | δ 25.1, δ 65.8, δ 121.5-154.0 (multiple signals) | CH₃, CH-OH, Benzothiazole carbons |
FT-IR | 3350 cm⁻¹, 3050 cm⁻¹, 1605 cm⁻¹, 1520 cm⁻¹ | O-H stretch, Aromatic C-H, C=N, C=C stretch |
Mass Spectrometry | m/z 179 [M]⁺ | Molecular ion confirmation |
The benzothiazole moiety serves as a privileged scaffold in medicinal chemistry due to its versatile pharmacophoric properties and proven therapeutic relevance. Its aromatic system functions as a bioisostere for purine rings, facilitating competitive binding to ATP sites in kinases [6]. The nitrogen and sulfur atoms provide hydrogen-bonding acceptor sites, while the aromatic system enables π-π stacking interactions with protein residues [2] [7]. Clinically significant benzothiazole-containing drugs include:
Table 2: Clinically Approved Drugs Containing Benzothiazole/Thiazole Scaffolds
Drug Name | Therapeutic Category | Biological Target | Structural Features |
---|---|---|---|
Dasatinib | Anticancer (Tyrosine kinase inhibitor) | BCR-ABL, SRC kinases | Thiazole-carboxamide |
Febuxostat | Antigout | Xanthine oxidase | Benzothiazole-propionic acid |
Cefditoren | Antibiotic (Cephalosporin) | Penicillin-binding proteins | Bisthiazole system |
Pramipexole | Anti-Parkinsonian | Dopamine D₂/D₃ receptors | Aminobenzothiazole |
Simeprevir | Antiviral (HCV NS3/4A protease inhibitor) | HCV protease | Thiazole-imidazole scaffold |
Thiazole chemistry originated in 1887 with Hantzsch and Weber's seminal synthesis using α-halo ketones and thioamides—a methodology still prevalent today [2] [7]. The discovery of penicillin's thiazolidine-containing structure in 1928 marked the scaffold's entry into therapeutics, catalyzing decades of antimicrobial development. Sulfathiazole (1930s) became the first widely used thiazole antibiotic, though resistance later limited its utility [2] [7]. The 1960-1980s witnessed expansion into neurological applications with the development of riluzole (amyotrophic lateral sclerosis) and pramipexole (Parkinson's disease), exploiting thiazole's ability to cross the blood-brain barrier [7].
The 1990-2010s saw diversification into kinase inhibitors (dasatinib, 2006) and antiretrovirals (ritonavir, 1996), establishing thiazoles as privileged scaffolds in targeted therapy [2]. Contemporary research (2020s) focuses on molecular hybridization strategies:
Synthetic methodologies have evolved from classical approaches (Hantzsch, Gabriel synthesis) to modern techniques like click chemistry (CuAAC) and microwave-assisted cyclization [6] [7]. Structure-activity relationship (SAR) studies consistently demonstrate that electron-withdrawing substituents (e.g., -CF₃ at phenyl positions) enhance enzyme inhibition, as seen in pyrazoline-thiazole hybrids where -CF₃ derivatives achieved IC₅₀ = 2.50 µM against α-glucosidase versus 17.50 µM for unsubstituted analogs [3]. Molecular docking confirms these substituents optimize binding through hydrophobic interactions and halogen bonding with enzyme active sites [3] [6].
Table 3: Evolution of Thiazole-Based Therapeutics
Era | Key Developments | Representative Agents |
---|---|---|
1887-1920s | Hantzsch synthesis methodology; Early physicochemical characterization | Basic thiazole derivatives |
1930s-1950s | Antimicrobial era: Sulfathiazole introduction; Penicillin structural identification | Sulfathiazole, Penicillin G |
1960s-1980s | CNS agents development; Cardiovascular applications | Riluzole, Nizatidine |
1990s-2010s | Targeted therapies: Kinase inhibitors, Antiretrovirals | Dasatinib, Ritonavir, Febuxostat |
2020s-Present | Hybridization strategies: Dual-target inhibitors, Computational design | Triazole-benzothiazole EGFR inhibitors [6] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2